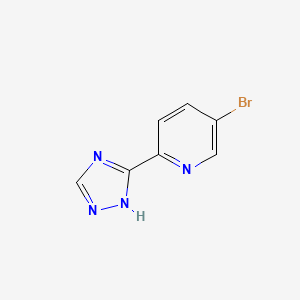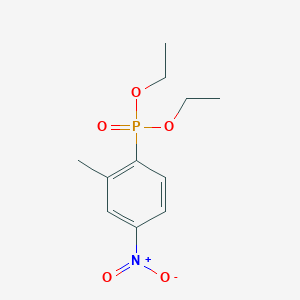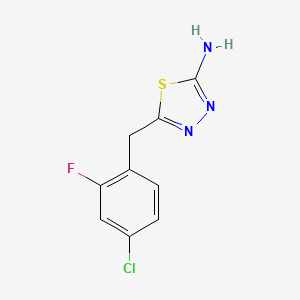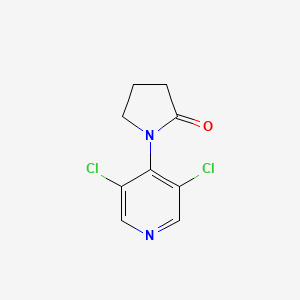
Isobutyryl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyryl-L-cysteine is a chiral derivative of the amino acid cysteine. It is widely used in various scientific fields due to its unique properties, particularly in chiral derivatization and enantioseparation processes. The compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in analytical chemistry and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or extraction methods. The general reaction scheme is as follows:
L-Cysteine+Isobutyryl Chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems. The process includes the continuous addition of reactants, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyryl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products Formed
Oxidation: Disulfides of this compound.
Reduction: Regeneration of this compound from its disulfides.
Substitution: Various amides and esters depending on the reactants used.
Applications De Recherche Scientifique
Isobutyryl-L-cysteine is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chiral Derivatization: Used to separate enantiomers of amino acids and other chiral molecules in chromatography techniques.
Biomedical Research: Employed in the study of chiral interfaces and their interactions with biological molecules.
Analytical Chemistry: Utilized in the development of sensitive and selective analytical methods for detecting and quantifying various compounds.
Mécanisme D'action
The mechanism of action of isobutyryl-L-cysteine involves its ability to form stable complexes with various molecules through its thiol and amino groups. These interactions can enhance the electron transfer processes and facilitate the discrimination between different enantiomers . The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it a valuable tool in enantioseparation and chiral recognition studies.
Comparaison Avec Des Composés Similaires
Isobutyryl-L-cysteine can be compared with other cysteine derivatives such as N-acetyl-L-cysteine and N-isobutyryl-D-cysteine. While all these compounds share similar structural features, this compound is unique in its ability to form highly stable chiral complexes, making it particularly useful in chiral derivatization and enantioseparation processes . Other similar compounds include:
N-acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.
N-isobutyryl-D-cysteine: Used in similar applications but with different enantiomeric properties.
This compound stands out due to its specific chiral interactions and stability, which are crucial for its applications in analytical and biomedical research.
Propriétés
Formule moléculaire |
C7H13NO3S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11) |
Clé InChI |
BWBQXMAXLAHHTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




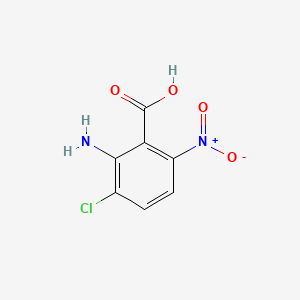
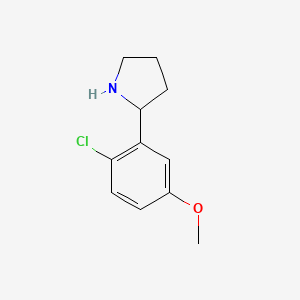
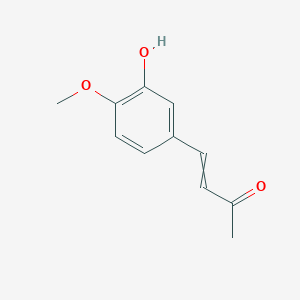



![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
